molecular formula C10H13N3O2S2 B2456720 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1286695-57-5

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2456720
CAS No.: 1286695-57-5
M. Wt: 271.35
InChI Key: SUVMGKCNSAQTCQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 3 and 5, a thiophen-3-ylmethyl group at the nitrogen atom, and a sulfonamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the thiophen-3-ylmethyl group and the sulfonamide functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and temperature, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiophen-3-ylmethyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
  • 3,5-dimethyl-N-(furan-3-ylmethyl)-1H-pyrazole-4-sulfonamide
  • 3,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-7-10(8(2)13-12-7)17(14,15)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMGKCNSAQTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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